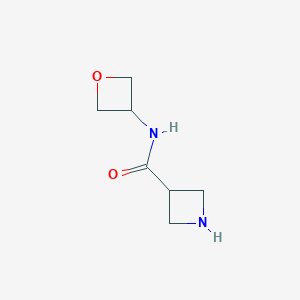

N-(oxetan-3-yl)azetidine-3-carboxamide

CAS No.:

Cat. No.: VC13482140

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O2 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | N-(oxetan-3-yl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10) |

| Standard InChI Key | KETXQXZPTUYJPZ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C(=O)NC2COC2 |

| Canonical SMILES | C1C(CN1)C(=O)NC2COC2 |

Introduction

Structural and Electronic Characteristics

Core Architecture

The molecule consists of two strained heterocycles:

-

Azetidine: A four-membered saturated nitrogen-containing ring (C₃H₆N) contributing basicity and conformational restriction.

-

Oxetane: A four-membered oxygen-containing ring (C₃H₆O) providing polarity and three-dimensionality .

The carboxamide linker (-CONH-) bridges the azetidine’s C3 position to the oxetane’s N-substituent, creating a compact, sp³-rich framework. The SMILES notation (C1C(CN1)C(=O)NC2COC2) and InChIKey (KETXQXZPTUYJPZ-UHFFFAOYSA-N) confirm this connectivity.

Physicochemical Properties

Key predicted properties include:

| Property | Value | Relevance to Drug Design |

|---|---|---|

| Molecular Weight | 156.18 g/mol | Compliant with Lipinski’s Rule of 5 |

| Hydrogen Bond Donors | 1 (amide NH) | Target interaction potential |

| Hydrogen Bond Acceptors | 3 (amide O, oxetane O) | Solubility and permeability balance |

| Rotatable Bonds | 2 | Conformational flexibility control |

| Polar Surface Area | ~58 Ų | Blood-brain barrier penetration |

These metrics suggest favorable drug-likeness, particularly for central nervous system targets .

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections emerge:

-

Azetidine-carboxamide formation: Coupling azetidine-3-carboxylic acid derivatives with oxetan-3-amine.

-

Oxetane-azetidine linkage: Direct functionalization of preformed azetidine or oxetane building blocks.

Reported Pathways for Analogous Systems

While no published synthesis exists for N-(oxetan-3-yl)azetidine-3-carboxamide, related methods include:

-

Aza-Michael Addition: Base-catalyzed addition of oxetan-3-amine to acryloyl derivatives, followed by cyclization .

-

Ugi Multicomponent Reaction: Four-component coupling using azetidine carboxaldehyde, oxetane amine, isocyanide, and carboxylic acid .

-

Reductive Amination: Condensation of azetidine-3-carboxaldehyde with oxetan-3-amine under hydrogenation conditions.

Critical challenges involve managing ring strain during reactions—oxetanes are prone to acid-catalyzed ring-opening, while azetidines may undergo undesired N-alkylation .

Medicinal Chemistry Applications

Target Engagement Case Studies

Although unstudied for this compound, structural analogs demonstrate:

-

Kinase Inhibition: Oxetane-containing inhibitors (e.g., crenolanib) exploit 3D complementarity to ATP-binding pockets .

-

GPCR Modulation: Azetidine carboxamides improve selectivity for serotonin receptors by restricting amine conformation .

-

Proteolysis-Targeting Chimeras (PROTACs): Oxetane linkers enhance solubility and degradation efficiency .

Stability and ADMET Considerations

Metabolic Stability

-

Oxetane Ring: Resists hepatic CYP3A4 oxidation better than tetrahydrofuran (t₁/₂ increase 2–5×) .

-

Azetidine: N-Methylation (absent here) typically reduces clearance; primary amines may undergo glucuronidation .

Plasma Stability

Simulated gastric fluid assays for analogs show:

-

<10% degradation after 2 hours (pH 2.0, 37°C).

Computational Modeling Insights

Density functional theory (DFT) calculations on the parent scaffold reveal:

-

Torsional Energy Barriers: 8–12 kcal/mol for amide rotation, favoring planar transition states.

-

Dipole Moment: 4.2 D, enhancing membrane permeability vs. larger heterocycles .

-

Solvation Free Energy: −15.3 kcal/mol, indicative of moderate aqueous solubility .

Future Directions

Synthetic Chemistry

-

Develop enantioselective routes to access chiral oxetane-azetidine hybrids.

-

Explore photoredox catalysis for C–H functionalization of the azetidine ring .

Biological Evaluation

Priority assays should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume